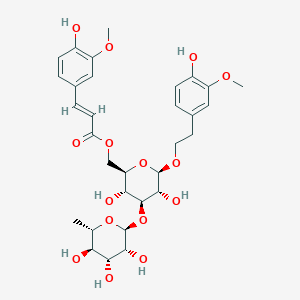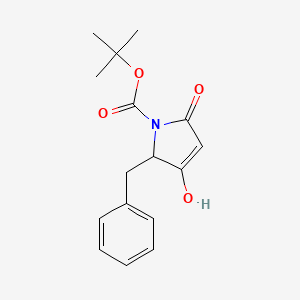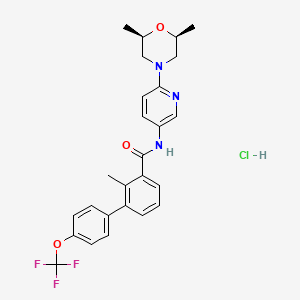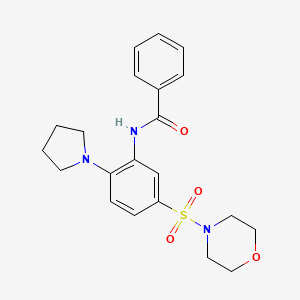
N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NGI-1 derivative C-19 is a specific, small-molecule inhibitor of the oligosaccharyltransferase catalytic subunit STT3B, without affecting STT3A . This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of NGI-1 derivative C-19 involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
NGI-1 derivative C-19 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
NGI-1 derivative C-19 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study the inhibition of oligosaccharyltransferase, which is crucial for understanding glycosylation processes. In biology, it has been used to investigate the role of glycosylation in various cellular processes. In medicine, NGI-1 derivative C-19 has shown promise as a potential therapeutic agent for diseases related to glycosylation abnormalities .
Mecanismo De Acción
The mechanism of action of NGI-1 derivative C-19 involves the inhibition of the oligosaccharyltransferase catalytic subunit STT3B. This inhibition prevents the transfer of oligosaccharides to recipient proteins, thereby affecting glycosylation processes. The molecular targets and pathways involved include the oligosaccharyltransferase complex and the glycosylation pathway .
Comparación Con Compuestos Similares
NGI-1 derivative C-19 is unique in its specific inhibition of the oligosaccharyltransferase catalytic subunit STT3B. Similar compounds include other inhibitors of glycosylation enzymes, such as tunicamycin and castanospermine. NGI-1 derivative C-19 is distinct in its selectivity for STT3B, making it a valuable tool for studying glycosylation processes .
Propiedades
Fórmula molecular |
C21H25N3O4S |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
N-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C21H25N3O4S/c25-21(17-6-2-1-3-7-17)22-19-16-18(8-9-20(19)23-10-4-5-11-23)29(26,27)24-12-14-28-15-13-24/h1-3,6-9,16H,4-5,10-15H2,(H,22,25) |
Clave InChI |
YEFZLCZAGCLTDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2R)-2-hydroxyheptadecyl]hexadecanamide](/img/structure/B11936923.png)
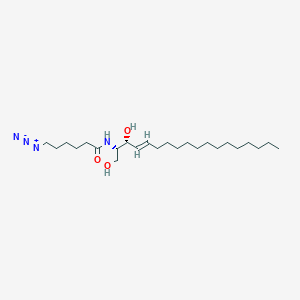
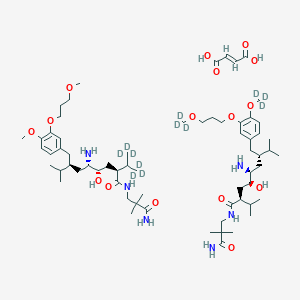
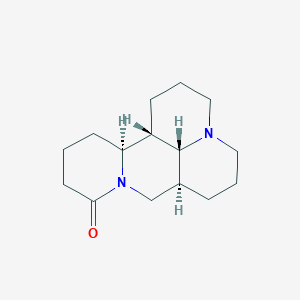

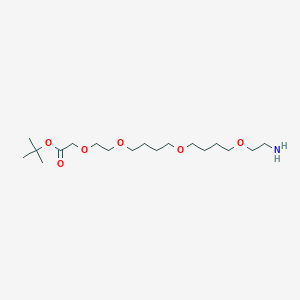
![2-Chloro-N-(2,5-difluorophenyl)-5-(((1-isopropyl-4-((5-methyl-1H-pyrazol-3-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)methyl)benzamide](/img/structure/B11936968.png)
![2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid](/img/structure/B11936969.png)


